molecular formula C48H56CaN2O10 B13525349 Sacubitril Enantiomer

Sacubitril Enantiomer

Cat. No.: B13525349
M. Wt: 861.0 g/mol
InChI Key: DDLCKLBRBPYKQS-XQTICPGVSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sacubitril Enantiomer is a chiral compound that serves as an enantiomer of Sacubitril, a neprilysin inhibitor. Sacubitril is commonly used in combination with valsartan to treat heart failure by reducing the risk of cardiovascular events. The enantiomeric form of Sacubitril has distinct properties and applications in scientific research and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sacubitril Enantiomer involves several steps, including asymmetric hydrogenation and enzymatic transamination. One method includes the use of a rhodium catalyst in methanol at 30°C under a hydrogen pressure of 10 bar, followed by a series of reactions involving i-PrMgCl, THF, and other reagents . Another approach involves a one-pot enzymatic cascade strategy for constructing two chiral centers without separating intermediates .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using continuous flow methodologies. This approach allows for the intensification of cross-coupling reactions and optimization of reaction parameters using the “Design of Experiments” approach . The process includes steps such as Boc-deprotection and N-succinylation, resulting in high overall yields.

Chemical Reactions Analysis

Types of Reactions

Sacubitril Enantiomer undergoes various chemical reactions, including:

    Oxidation: Involves the use of oxidizing agents to convert functional groups.

    Reduction: Utilizes reducing agents to add hydrogen atoms or remove oxygen atoms.

    Substitution: Involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, rhodium catalysts, i-PrMgCl, and THF. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve desired outcomes .

Major Products

The major products formed from these reactions include various intermediates and derivatives of this compound, which are used in further synthesis and applications.

Scientific Research Applications

Sacubitril Enantiomer has a wide range of applications in scientific research, including:

Mechanism of Action

Sacubitril Enantiomer exerts its effects by inhibiting neprilysin, an enzyme responsible for degrading natriuretic peptides. The active metabolite, LBQ657, increases the levels of these peptides, leading to vasodilation, natriuresis, and diuresis. This mechanism helps reduce blood pressure and alleviate symptoms of heart failure .

Comparison with Similar Compounds

Similar Compounds

    Valsartan: Often used in combination with Sacubitril for treating heart failure.

    LCZ696: A combination of Sacubitril and Valsartan, marketed under the brand name Entresto.

    Other Neprilysin Inhibitors: Compounds that inhibit neprilysin and have similar therapeutic effects.

Uniqueness

Sacubitril Enantiomer is unique due to its specific chiral properties and its role as an enantiomer of Sacubitril. Its distinct mechanism of action and applications in combination therapies make it a valuable compound in medical research and treatment .

Properties

Molecular Formula

C48H56CaN2O10

Molecular Weight

861.0 g/mol

IUPAC Name

calcium;4-[[(2R,4S)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate

InChI

InChI=1S/2C24H29NO5.Ca/c2*1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19;/h2*4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28);/q;;+2/p-2/t2*17-,21+;/m00./s1

InChI Key

DDLCKLBRBPYKQS-XQTICPGVSA-L

Isomeric SMILES

CCOC(=O)[C@@H](C)C[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].CCOC(=O)[C@@H](C)C[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Ca+2]

Canonical SMILES

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Ca+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.